molecular formula C15H13BrO3 B4733311 3-bromo-4-(2-phenoxyethoxy)benzaldehyde

3-bromo-4-(2-phenoxyethoxy)benzaldehyde

Cat. No.: B4733311
M. Wt: 321.16 g/mol
InChI Key: OZQPZXKHALIJEL-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-phenoxyethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and a 2-phenoxyethoxy group (-OCH₂CH₂OPh) at the 4-position.

Properties

IUPAC Name

3-bromo-4-(2-phenoxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c16-14-10-12(11-17)6-7-15(14)19-9-8-18-13-4-2-1-3-5-13/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQPZXKHALIJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-(2-phenoxyethoxy)benzaldehyde typically involves the following steps:

    Etherification: The attachment of the phenoxyethoxy group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-(2-phenoxyethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine atom and the phenoxyethoxy group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key comparisons between 3-bromo-4-(2-phenoxyethoxy)benzaldehyde and analogous compounds, focusing on substituent effects, reactivity, and applications:

Compound Name Substituents Key Properties Applications/Research Findings
This compound Br (C3), -OCH₂CH₂OPh (C4) High electrophilicity due to Br; bulky substituent reduces reaction rates Potential intermediate for pharmaceuticals, dyes, or polymers (inferred from analogs)
3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde Br (C3), -OCH₂CF₃ (C4) Enhanced electrophilicity from CF₃ group; improved thermal stability Antiplasmodial activity; used in fluorinated drug precursors
3-Bromo-4-(trifluoromethoxy)benzaldehyde Br (C3), -OCF₃ (C4) Strong electron-withdrawing effect from OCF₃; increased lipophilicity Enzyme inhibition studies; agrochemical intermediates
3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde Br (C3), -OCH₂CH₂OMe (C4), -OMe (C5) Polar substituents enhance solubility; steric hindrance limits nucleophilic attack Specialty chemical synthesis; antimicrobial research
2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde Br (C2), -OCH₂CF₂H (C4) Positional isomerism alters electronic distribution; moderate reactivity Pharmaceutical intermediate; halogenated material studies
3-Bromo-4-(difluoromethoxy)benzaldehyde Br (C3), -OCF₂H (C4) Balanced lipophilicity and reactivity; less steric bulk than trifluoro analogs PARP enzyme inhibition; anticancer agent development

Substituent-Driven Differences in Reactivity and Bioactivity

Electronic Effects

  • Bromine : Enhances electrophilic aromatic substitution (EAS) reactivity, making the compound prone to nucleophilic attacks at the aldehyde or brominated positions .
  • Phenoxyethoxy vs. Trifluoroethoxy: The 2-phenoxyethoxy group is electron-donating compared to the electron-withdrawing trifluoroethoxy group, leading to contrasting electronic environments. This impacts reaction pathways—e.g., trifluoroethoxy derivatives favor SNAr reactions, while phenoxyethoxy analogs may undergo slower EAS .

Steric and Solubility Effects

  • Bulky substituents (e.g., -OCH₂CH₂OPh) reduce solubility in polar solvents but improve stability in nonpolar media. Methoxyethoxy groups (-OCH₂CH₂OMe) increase water solubility, broadening biological testing applicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-4-(2-phenoxyethoxy)benzaldehyde
Reactant of Route 2
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